Soyasaponin Aa

Vue d'ensemble

Description

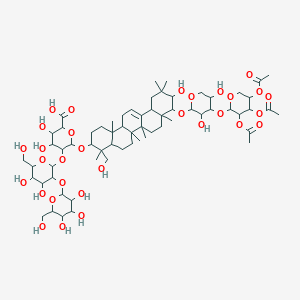

Soyasaponin Aa is a structurally complex oleanane triterpenoid primarily found in soybeans . It has diverse biological properties and is usually glycosylated, which gives rise to a wide diversity of structures and functions .

Synthesis Analysis

The biosynthesis of Soyasaponin Aa involves several genes, including CYP72A69 and UGT73F4 . The accumulation patterns of Soyasaponin Aa were found to be different in the Sojeongja and Haepum cultivars of soybean . The UGT73F4 gene could be responsible for the biosynthesis of Soyasaponin Aa in the Socheongja cultivar .Chemical Reactions Analysis

Soyasaponin Aa and Ab contents were analyzed with a reverse-phase UHPLC (Dionex Ultimate 3000, Thermo Fisher Sci.) equipped with an Acclaim ™ RSLC Polar Advangate II (2.2 μm 120 Å 2.1 × 150 mm) column . The mobile phases were 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) .Applications De Recherche Scientifique

Health Benefits and Disease Prevention

Soyasaponin Aa has been identified to have significant health-promoting benefits. Studies have shown that it can inhibit IκBa degradation in macrophages and colon cancer cells, suggesting potential anti-inflammatory and anticancer properties . Additionally, it has been reported to ameliorate colitis by inhibiting the expression of TLR4 and the phosphorylation of IRAK1, IKKβ, and p65 in colitic mice .

Food Industry Applications

In the food industry, Soyasaponin Aa is utilized for its natural emulsifying, foaming, and stabilizing properties. It contributes to the texture and stability of food products. However, it’s also known to impart a bitter and astringent taste in soy-based food products .

Nutritional Value in Animal Feed

The presence of Soyasaponin Aa in soybean meal (SBM) is a double-edged sword; while it offers high nutritional values and bioactive compounds, it also contains antinutritional compounds that limit its application in animal feed, especially for young animals .

Influence on Soyfood Taste

Soyasaponins, including Soyasaponin Aa, influence the taste of soyfoods. They are responsible for the bitterness and astringency that can reduce the palatability of these products .

Role in Root Exudates

Soyasaponins like Aa are part of the compounds analyzed in root exudates at different growth stages of soybean plants. They play a role in the plant’s interactions with its environment .

Saponin Composition Polymorphisms

Research on wild soybean accessions has been conducted to clarify saponin composition polymorphisms, including Soyasaponin Aa. This research helps in understanding the diversity and potential applications of these compounds .

Safety And Hazards

Orientations Futures

The future directions of Soyasaponin Aa research could involve improving the commercial properties of soyasaponin in Korean domestic soybean cultivars . Additionally, the development of molecular and biotechnological tools for the systematic optimization of metabolic fluxes to produce desired saponins in pulses could be a potential future direction .

Propriétés

IUPAC Name |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGJRGWLUHSDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H100O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Soyasaponin Aa | |

CAS RN |

117230-33-8 | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 258 °C | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the mechanism of action of Soyasaponin Aa in inhibiting adipocyte differentiation?

A1: Soyasaponin Aa exerts its anti-obesity effects by inhibiting the differentiation of preadipocytes into mature adipocytes. Research suggests that Soyasaponin Aa achieves this by downregulating the expression of key adipogenic transcription factors, particularly Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα) []. These transcription factors play a crucial role in the differentiation process, and their suppression by Soyasaponin Aa leads to reduced lipid accumulation and expression of adipogenic marker genes like adiponectin, adipocyte fatty acid-binding protein 2, and fatty acid synthase [].

Q2: How does the structure of Soyasaponin Aa compare to Soyasaponin Ab, and what impact does this have on their biological activity?

A2: Both Soyasaponins Aa and Ab belong to group A soyasaponins, characterized by an oligosaccharide structure at the 22-hydroxyl position. This structural feature distinguishes them from group B soyasaponins (Ba, Bb, Bb', Bc, and Bd) []. While both Aa and Ab demonstrate anti-adipogenic activity, group B soyasaponins exhibit significantly stronger inhibitory effects against bacterial neuraminidase. Molecular docking studies suggest that the extra oligosaccharide scaffold in group A soyasaponins, including Soyasaponin Aa, hinders their entry into the neuraminidase binding pocket, explaining their reduced inhibitory activity compared to group B counterparts [].

Q3: Are there any analytical methods available to quantify Soyasaponin Aa in food products?

A3: Yes, researchers have developed a new extraction method coupled with hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS) for identifying and quantifying soyasaponins, including Soyasaponin Aa, in soybean-based yogurt alternatives []. This method requires adjusting the pH of the yogurt alternative to optimize Soyasaponin solubility before extraction. The method boasts good linearity, precision, and limits of detection and quantification, allowing for accurate determination of Soyasaponin Aa levels in food products [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[10]-Shogaol](/img/structure/B192378.png)